DM1-PEG4-DBCO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C63H80ClN5O16 |

|---|---|

Molecular Weight |

1198.8 g/mol |

IUPAC Name |

[(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate |

InChI |

InChI=1S/C63H80ClN5O16/c1-41-15-13-20-52(78-8)63(76)39-51(83-61(75)66-63)42(2)59-62(4,85-59)53(38-57(73)68(6)49-36-44(35-41)37-50(77-7)58(49)64)84-60(74)43(3)67(5)55(71)21-14-27-79-29-31-81-33-34-82-32-30-80-28-26-65-54(70)24-25-56(72)69-40-47-18-10-9-16-45(47)22-23-46-17-11-12-19-48(46)69/h9-13,15-20,36-37,42-43,51-53,59,76H,14,21,24-35,38-40H2,1-8H3,(H,65,70)(H,66,75)/b20-13-,41-15-/t42-,43+,51?,52-,53+,59?,62+,63+/m1/s1 |

InChI Key |

KNGFBSMTZQRQKS-NUYSFHSXSA-N |

Isomeric SMILES |

C[C@@H]1C2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)\C)OC)(NC(=O)O2)O |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

Foundational & Exploratory

The Triumvirate of Targeted Therapy: An In-depth Technical Guide to the Structure and Application of DM1-PEG4-DBCO

For Immediate Release

San Diego, CA – December 8, 2025 – In the rapidly evolving landscape of targeted cancer therapeutics, the precise architecture of antibody-drug conjugates (ADCs) is paramount to their efficacy and safety. This whitepaper provides a detailed technical overview of DM1-PEG4-DBCO, a critical agent-linker conjugate designed for the development of next-generation ADCs. Tailored for researchers, scientists, and professionals in the field of drug development, this document elucidates the core structure, quantitative properties, and a representative experimental workflow for the application of this potent molecule.

Core Structure: A Symphony of Three Parts

This compound is a heterobifunctional molecule meticulously designed to connect a potent cytotoxic agent to a targeting antibody. Its structure can be deconstructed into three key components:

-

DM1 (Mertansine): A derivative of maytansine, DM1 is a highly potent microtubule inhibitor. By binding to tubulin, it disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells.[1] The inclusion of a thiol group on the maytansinoid backbone allows for its conjugation to a linker.

-

PEG4 (Polyethylene Glycol, tetra-): This hydrophilic polyethylene glycol spacer consists of four repeating ethylene glycol units. The PEG4 linker plays a crucial role in enhancing the solubility and stability of the ADC in aqueous media.[2] Its flexible nature also minimizes steric hindrance, ensuring that the antibody's binding affinity and the drug's potency are not compromised upon conjugation.

-

DBCO (Dibenzocyclooctyne): As a key component for "click chemistry," the DBCO group enables a highly efficient and specific bioorthogonal reaction with azide-functionalized molecules.[2][3] This strain-promoted alkyne-azide cycloaddition (SPAAC) is a copper-free reaction, a critical advantage when working with sensitive biological systems as it avoids the cytotoxicity associated with copper catalysts.[2][3]

The synergistic combination of these three moieties results in a powerful tool for ADC development, enabling the targeted delivery of a potent cytotoxic payload directly to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.

Quantitative Data at a Glance

The physicochemical properties of this compound are critical for its application in ADC development. Below is a summary of key quantitative data compiled from various sources. It is important to note the slight variations in molecular weight and formula reported by different suppliers, which may be attributed to the presence of different salt forms or variations in the linker attachment point.

| Property | Value | Source(s) |

| Molecular Formula | C65H82ClN5O17S | BroadPharm[1] |

| C63H80ClN5O16 | MedChemExpress[4] | |

| C62H78ClN5O16 | DC Chemicals[5] | |

| C68H89ClN6O | TargetMol[6] | |

| Molecular Weight | 1272.9 g/mol | BroadPharm[1] |

| 1198.79 g/mol | MedChemExpress[4] | |

| 1193.51 g/mol | DC Chemicals[5] | |

| 1297.92 g/mol | TargetMol[6] | |

| Purity | >98% | BroadPharm[1], DC Chemicals[5] |

| Solubility | Soluble in DMSO (e.g., 100 mg/mL) | MedChemExpress[4] |

| Storage | Powder: -20°C (protect from light) | MedChemExpress[7] |

| In solvent: -80°C for 6 months, -20°C for 1 month | MedChemExpress[7] |

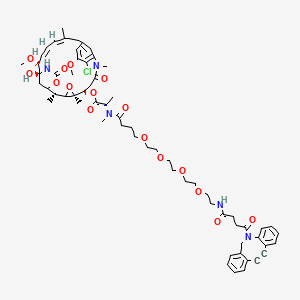

Visualizing the Molecular Architecture

To better understand the spatial relationship between the core components of this compound, a 2D structural representation is provided below.

A simplified block diagram illustrating the components of this compound.

Experimental Protocol: Antibody Conjugation via SPAAC

The following is a representative protocol for the conjugation of an azide-modified antibody with this compound using strain-promoted alkyne-azide cycloaddition (SPAAC). This protocol is a general guideline and may require optimization for specific antibodies and experimental conditions.

Materials:

-

Azide-modified antibody in an appropriate buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Spin desalting columns or other buffer exchange apparatus

-

Reaction tubes

Procedure:

-

Preparation of this compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex briefly to ensure complete dissolution.

-

-

Conjugation Reaction:

-

To the azide-modified antibody solution, add the desired molar excess of the this compound stock solution. A molar excess of 3 to 10 equivalents of the DBCO reagent is a common starting point.

-

The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to maintain antibody stability.

-

Incubate the reaction mixture at 4°C overnight or at room temperature for 2-4 hours with gentle mixing. Reaction times and temperatures may need to be optimized.

-

-

Purification of the Antibody-Drug Conjugate:

-

Following incubation, remove the unreacted this compound and any reaction byproducts.

-

This can be achieved using spin desalting columns, dialysis, or size-exclusion chromatography (SEC) to exchange the reaction mixture into a suitable storage buffer (e.g., PBS).

-

-

Characterization of the ADC:

-

Determine the drug-to-antibody ratio (DAR) of the purified ADC using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

-

Assess the purity and aggregation state of the final ADC product using SEC.

-

Confirm the binding affinity of the ADC to its target antigen using methods like ELISA or surface plasmon resonance (SPR).

-

Experimental Workflow Diagram

The logical flow of the antibody conjugation process is depicted in the following diagram.

A flowchart outlining the key steps in creating an ADC with this compound.

Conclusion

This compound represents a sophisticated and essential tool in the arsenal of modern drug development. Its well-defined structure, combining a potent cytotoxic agent, a biocompatible linker, and a highly specific conjugation moiety, allows for the creation of robust and effective antibody-drug conjugates. The information and protocols provided in this guide are intended to empower researchers to leverage this technology in their pursuit of novel and impactful cancer therapies.

References

A Technical Guide to DM1-PEG4-DBCO for Research in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload, DM1-PEG4-DBCO. This document details its core components, mechanism of action, and provides practical guidance for its application in research settings, including experimental protocols and data presentation.

Introduction to this compound

This compound is a critical reagent in the construction of next-generation antibody-drug conjugates. It is a pre-formed drug-linker conjugate composed of three key components:

-

DM1 (Mertansine): A potent anti-mitotic agent and a derivative of maytansine. DM1 functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3] Its high cytotoxicity makes it an effective payload for targeted cancer therapies.

-

PEG4: A polyethylene glycol spacer consisting of four repeating ethylene glycol units. The PEG linker enhances the solubility and stability of the ADC in aqueous solutions.

-

DBCO (Dibenzocyclooctyne): A cyclooctyne derivative that enables covalent conjugation to azide-modified antibodies via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in biological systems without the need for a cytotoxic copper catalyst.[4][5]

The structure of this compound allows for the site-specific conjugation of the highly potent DM1 payload to an antibody, creating a homogenous and well-defined ADC. This approach offers significant advantages over traditional, non-specific conjugation methods, which often result in heterogeneous mixtures with variable drug-to-antibody ratios (DAR) and suboptimal therapeutic indices.[6][7][8]

Mechanism of Action

The therapeutic efficacy of an ADC constructed with this compound relies on a multi-step process that begins with the specific targeting of cancer cells by the monoclonal antibody component.

Signaling Pathway of a DM1-based ADC

The following diagram illustrates the mechanism of action of a typical DM1-based ADC targeting a cancer cell surface antigen, such as HER2.

Caption: Mechanism of action of a DM1-based ADC.

Upon administration, the ADC circulates in the bloodstream until it encounters cancer cells overexpressing the target antigen. The antibody component of the ADC binds with high affinity to the antigen, leading to the internalization of the ADC-antigen complex via receptor-mediated endocytosis.[2][9] The complex is then trafficked to the lysosome, where the antibody is degraded by proteases, releasing the DM1 payload into the cytoplasm.[10] The liberated DM1 then binds to tubulin, disrupting microtubule dynamics and leading to mitotic arrest and subsequent apoptotic cell death.[3][10]

Technical Data and Specifications

Sourcing high-quality this compound is crucial for reproducible research. Several suppliers cater to the research market, including MedchemExpress, DC Chemicals, APExBIO, and BroadPharm. While specific product details may vary, the following tables summarize typical technical data.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₆₂H₇₈ClN₅O₁₆S₂ | |

| Molecular Weight | 1256.89 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF | [10] |

| Purity (HPLC) | ≥95% |

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

| Condition | Recommended Duration | Reference |

| Powder (-20°C) | Up to 2 years | |

| In DMSO (-80°C) | Up to 6 months | [4] |

| In DMSO (-20°C) | Up to 1 month | [4] |

Note: It is recommended to prepare and use solutions on the same day. If stock solutions are necessary, aliquot into single-use vials to avoid repeated freeze-thaw cycles.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving this compound.

Experimental Workflow for ADC Synthesis and Evaluation

The overall process of creating and testing a DM1-based ADC is outlined below.

Caption: Workflow for DM1-ADC synthesis and testing.

Protocol for Site-Specific Antibody-Drug Conjugation

This protocol describes the conjugation of this compound to an azide-modified antibody.

Materials:

-

Azide-modified monoclonal antibody (e.g., Trastuzumab-azide) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)

-

Hydrophobic interaction chromatography (HIC) column for DAR determination

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Vortex briefly to ensure complete dissolution.

-

-

Conjugation Reaction:

-

To the azide-modified antibody solution (typically 1-5 mg/mL in PBS), add a 3- to 5-fold molar excess of the this compound stock solution.

-

The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to maintain antibody integrity.

-

Incubate the reaction mixture at 4°C overnight with gentle agitation.

-

-

Purification of the ADC:

-

Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC) using a PD-10 desalting column equilibrated with PBS.

-

Collect the protein-containing fractions.

-

-

Characterization of the ADC:

-

Drug-to-Antibody Ratio (DAR): Determine the average number of DM1 molecules conjugated per antibody using hydrophobic interaction chromatography (HIC-HPLC). The increased hydrophobicity of the ADC due to the conjugated DM1 allows for separation of species with different DARs.

-

Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC product by size-exclusion chromatography (SEC-HPLC).

-

Concentration: Determine the final concentration of the purified ADC using a standard protein concentration assay (e.g., Bradford or BCA assay).

-

Protocol for In Vitro Cytotoxicity Assay

This protocol outlines a method to evaluate the potency of the newly synthesized ADC in cancer cell lines.

Materials:

-

HER2-positive cancer cell line (e.g., SK-BR-3, BT-474)

-

HER2-negative cancer cell line (e.g., MCF-7, MDA-MB-468) for specificity testing

-

Complete cell culture medium

-

Purified DM1-ADC

-

Unconjugated antibody (as a negative control)

-

Free DM1 (as a positive control)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of the DM1-ADC, unconjugated antibody, and free DM1 in complete culture medium.

-

Remove the culture medium from the wells and replace it with 100 µL of the diluted test articles.

-

Include wells with untreated cells as a control for 100% viability.

-

Incubate the plates for 72-96 hours at 37°C and 5% CO₂.

-

-

Assessment of Cell Viability:

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for MTT).

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the concentration.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value for each test article by fitting the data to a four-parameter logistic dose-response curve.

-

Logical Relationships and Component Interactions

The successful design and function of a DM1-based ADC depend on the interplay of its constituent parts.

Caption: Interplay of ADC components.

This guide provides a foundational understanding and practical protocols for the use of this compound in the research and development of antibody-drug conjugates. For further details, researchers are encouraged to consult the cited literature and the technical documentation provided by their specific supplier.

References

- 1. onclive.com [onclive.com]

- 2. What is the mechanism of action of ADO-Trastuzumab Emtansine? [synapse.patsnap.com]

- 3. This compound | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to DM1-PEG4-DBCO: Properties, Protocols, and Applications in Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of DM1-PEG4-DBCO, a critical reagent in the development of next-generation antibody-drug conjugates (ADCs). Detailed experimental protocols, data summaries, and workflow visualizations are included to facilitate its effective use in research and drug development.

Core Properties of this compound

This compound is a drug-linker conjugate composed of three key components: DM1, a potent microtubule-inhibiting maytansinoid payload; a hydrophilic 4-unit polyethylene glycol (PEG4) spacer; and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C63H80ClN5O16 | MedChemExpress |

| Molecular Weight | 1198.79 g/mol | MedChemExpress |

| Appearance | Off-white to light yellow solid | MedChemExpress |

| Purity | Typically >95% (HPLC) | Various Suppliers |

| Solubility | Soluble in DMSO (e.g., 100 mg/mL) | MedChemExpress |

| Storage (Solid) | -20°C, protect from light | MedChemExpress |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | MedChemExpress |

Stability Profile

While specific stability data for this compound is not extensively published, general characteristics of its constituent parts provide guidance. The DBCO group is known to be sensitive to acidic conditions (pH < 5). Stock solutions in anhydrous solvents like DMSO can be stored for several days at low temperatures but should ideally be prepared fresh before use to avoid hydrolysis of the linker. For long-term storage, it is crucial to avoid moisture and light.

Reactivity and Mechanism of Action

The DBCO moiety of this compound reacts specifically with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry". This reaction is bioorthogonal, meaning it proceeds efficiently under mild, aqueous conditions without interfering with biological functional groups, and notably, without the need for a cytotoxic copper catalyst.

The DM1 payload is a potent anti-mitotic agent. Once the ADC is internalized by a target cell, the DM1 is released and binds to tubulin, inhibiting microtubule assembly. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in the synthesis and characterization of ADCs.

Site-Specific Antibody Modification with an Azide Handle

To utilize this compound, the antibody of interest must first be modified to introduce an azide group. This can be achieved through various site-specific conjugation strategies. One common method involves the use of microbial transglutaminase (MTGase).

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-PEG-amine linker

-

Microbial transglutaminase (MTGase)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Purification system (e.g., Protein A chromatography or size-exclusion chromatography)

Procedure:

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

-

Add a 50-fold molar excess of the azide-PEG-amine linker to the antibody solution.

-

Initiate the reaction by adding MTGase to a final concentration of 0.1-0.5 mg/mL.

-

Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

-

Purify the azide-modified antibody using Protein A chromatography or size-exclusion chromatography (SEC) to remove excess reagents.

Conjugation of this compound to Azide-Modified Antibody

This protocol describes the copper-free click chemistry reaction between the azide-modified antibody and this compound.

Materials:

-

Azide-modified antibody (from Protocol 2.1)

-

This compound

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO

-

Purification system (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Prepare a solution of the azide-modified antibody in the reaction buffer at a concentration of 2-5 mg/mL.

-

Add the this compound stock solution to the antibody solution at a 2- to 3-fold molar excess. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.

-

Incubate the reaction mixture for 12-24 hours at 4°C or for 4-8 hours at room temperature with gentle agitation.

-

Monitor the reaction progress by LC-MS or SDS-PAGE.

-

Purify the resulting ADC using SEC to remove unreacted this compound and other small molecules. Hydrophobic Interaction Chromatography (HIC) can be used to separate ADC species with different drug-to-antibody ratios (DAR).

Characterization of the Resulting ADC

2.3.1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

The average number of drug molecules conjugated to each antibody can be determined using UV-Vis spectroscopy.

Procedure:

-

Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of DM1 (around 252 nm).

-

The DAR can be calculated using the following formula, taking into account the extinction coefficients of the antibody and the drug at both wavelengths.

2.3.2. Analysis by Mass Spectrometry

Mass spectrometry provides a more precise determination of the DAR distribution.

Procedure:

-

Deglycosylate the ADC using an appropriate enzyme (e.g., PNGase F).

-

Analyze the deglycosylated ADC by LC-MS.

-

Deconvolute the resulting mass spectrum to identify the different ADC species (DAR 0, 1, 2, etc.) and their relative abundances.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes in the development and mechanism of action of DM1-based ADCs.

A Technical Guide to the DM1-PEG4-DBCO Linker: Core Components and Applications in Antibody-Drug Conjugates

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the DM1-PEG4-DBCO linker. This guide details the core components, their functions, and provides a framework for its application in the construction of antibody-drug conjugates (ADCs), complete with quantitative data, detailed experimental protocols, and visual diagrams of workflows and biological pathways.

Core Components of the this compound Linker

The this compound linker is a heterobifunctional chemical entity designed for the targeted delivery of cytotoxic agents to cancer cells. It is comprised of three key components: a potent cytotoxic drug (DM1), a hydrophilic spacer (PEG4), and a bioorthogonal reactive group (DBCO).

-

DM1 (Mertansine): A derivative of maytansine, DM1 is a highly potent microtubule inhibitor.[1][2] It exerts its cytotoxic effect by binding to tubulin, which disrupts microtubule assembly and leads to cell cycle arrest and apoptosis.[][4] The inclusion of DM1 as the payload in an ADC allows for the targeted killing of cancer cells.

-

PEG4 (Polyethylene Glycol, 4 units): The PEG4 component is a discrete polyethylene glycol spacer consisting of four repeating ethylene glycol units.[5][6] This hydrophilic spacer is crucial for improving the overall physicochemical properties of the resulting ADC.[6][7] Key functions of the PEG4 linker include enhancing aqueous solubility, reducing aggregation, and providing steric hindrance.[6] The discrete nature of the PEG4 linker ensures batch-to-batch consistency in ADC manufacturing, a critical aspect for regulatory approval.[5]

-

DBCO (Dibenzocyclooctyne): DBCO is a cyclooctyne derivative that enables copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[8][9][10] This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[9][11] The DBCO group reacts with an azide-modified antibody to form a stable triazole linkage, covalently attaching the drug-linker conjugate to the antibody.[8][12] The reaction is biocompatible as it does not require a cytotoxic copper catalyst.[9][10]

Quantitative Data

The following tables summarize key quantitative parameters of the this compound linker and its components.

| Parameter | Value | References |

| Molecular Weight | ||

| This compound | ~1198.79 g/mol | [10][13] |

| DM1-PEG4-Ahx-DBCO* | ~1297.92 g/mol | [12][14] |

| Solubility | ||

| This compound | Soluble in DMSO and DMF | [13] |

| DBCO-PEG4-NHS Ester** | Up to 1.5 mM in aqueous buffers | [6] |

| Reactivity | ||

| Second-order reaction rate constant (k₂) of DBCO with benzyl azide | 0.24 M⁻¹s⁻¹ | [1] |

*Note: "Ahx" refers to an aminohexanoic acid spacer, which is sometimes included in the linker structure. **Note: DBCO-PEG4-NHS ester is a related compound often used for antibody modification and provides an indication of the solubility of the DBCO-PEG4 moiety.

Experimental Protocols

This section provides detailed methodologies for the conjugation of this compound to an azide-modified antibody and the subsequent characterization of the resulting ADC.

Antibody Modification with an Azide Group

Prior to conjugation with the this compound linker, the antibody must be functionalized with an azide group. This is typically achieved by reacting the antibody with an azide-containing N-hydroxysuccinimide (NHS) ester, which targets primary amines (e.g., lysine residues) on the antibody surface.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-PEG4-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis equipment

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature.

-

Prepare a stock solution of Azide-PEG4-NHS ester (e.g., 10 mM) in anhydrous DMSO immediately before use.

-

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

-

Activation Reaction:

-

Add a 20-30 fold molar excess of the Azide-PEG4-NHS ester solution to the antibody solution. The final DMSO concentration should be below 20%.

-

Incubate the reaction for 60 minutes at room temperature with gentle mixing.

-

-

Quenching:

-

Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted azide linker and quenching buffer using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

-

Conjugation of this compound to Azide-Modified Antibody

This protocol describes the copper-free click chemistry reaction between the azide-modified antibody and the this compound linker.

Materials:

-

Azide-modified antibody

-

This compound

-

Anhydrous DMSO

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Add a 2-4 fold molar excess of the this compound stock solution to the azide-modified antibody.

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[15]

-

-

Purification of the ADC:

Characterization of the Antibody-Drug Conjugate

3.3.1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This is a simple and rapid method to determine the average DAR.[][18]

Procedure:

-

Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug (DM1) has a significant absorbance (e.g., 252 nm).

-

Calculate the concentration of the antibody and the drug using the Beer-Lambert law and their respective extinction coefficients.

-

The DAR is the molar ratio of the drug to the antibody.

3.3.2. Analysis of DAR and Drug Distribution by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the hydrophobicity imparted by the drug-linker, providing information on the average DAR and the distribution of different DAR species.[16][19]

Materials:

-

HIC column (e.g., Butyl-NPR)

-

Mobile Phase A (High Salt): e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B (Low Salt): e.g., 25 mM Sodium Phosphate, pH 7.0

Procedure:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample.

-

Elute the ADC species with a decreasing salt gradient (increasing proportion of Mobile Phase B).

-

Monitor the elution profile at 280 nm. Peaks corresponding to the unconjugated antibody (DAR 0) and different drug-loaded species will be resolved.

-

Calculate the average DAR by integrating the peak areas of the different DAR species.

3.3.3. Accurate Mass Determination and DAR Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides the most detailed and accurate characterization of the ADC, including the precise mass of the intact ADC and its subunits.[19][20]

Materials:

-

Reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Q-TOF Mass Spectrometer

Procedure:

-

Separate the ADC species using reversed-phase liquid chromatography.

-

Introduce the eluent into the mass spectrometer to determine the mass-to-charge ratio of the intact ADC and its subunits (light and heavy chains).

-

Deconvolute the mass spectra to obtain the precise molecular weights.

-

The difference in mass between the unconjugated and conjugated antibody/subunits allows for the precise determination of the number of conjugated drug-linkers and the calculation of the average DAR.

Mandatory Visualizations

Signaling Pathway of DM1-Induced Apoptosis

Caption: Signaling pathway of DM1-induced apoptosis.

Experimental Workflow for ADC Synthesis and Characterization

Caption: Experimental workflow for ADC synthesis and characterization.

Logical Relationship of this compound Components

Caption: Logical relationship of this compound components.

References

- 1. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disruption of Microtubules Sensitizes the DNA Damage-induced Apoptosis Through Inhibiting Nuclear Factor κB (NF-κB) DNA-binding Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. tebubio.com [tebubio.com]

- 10. This compound | ADC毒素-连接子偶联物 | MCE [medchemexpress.cn]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. DBCO-PEG4-Ahx-DM1 | TargetMol [targetmol.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 18. pharmiweb.com [pharmiweb.com]

- 19. benchchem.com [benchchem.com]

- 20. perlan.com.pl [perlan.com.pl]

The Strategic Advantage of DBCO in Antibody Conjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the field of bioconjugation, providing tools to create precisely engineered biomolecules for a myriad of applications, from therapeutic development to advanced diagnostics. Among these tools, dibenzocyclooctyne (DBCO) has emerged as a cornerstone for antibody conjugation, offering a unique combination of efficiency, specificity, and biocompatibility. This technical guide delves into the core benefits of utilizing DBCO for antibody conjugation, providing detailed experimental protocols, quantitative data for reaction optimization, and visual workflows to facilitate a comprehensive understanding.

Core Advantages of DBCO-Mediated Antibody Conjugation

DBCO is a key reagent in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that enables the covalent ligation of molecules in complex biological environments without the need for a cytotoxic copper catalyst.[1][2] This copper-free approach is a significant advantage over the traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it ideal for applications involving live cells and in vivo systems.[1][3]

The primary benefits of employing DBCO for antibody conjugation include:

-

Exceptional Biocompatibility: The elimination of the cytotoxic copper (I) catalyst, which can be detrimental to living cells, is the most significant advantage of the DBCO-azide reaction.[1][2] This makes it exceptionally well-suited for in vivo applications and the labeling of live cells.[4]

-

High Bioorthogonality and Specificity: The DBCO group and its azide reaction partner are abiotic and do not interact with naturally occurring functional groups within biological systems.[2][5] This ensures that the conjugation reaction is highly specific, minimizing off-target reactions and background noise, which is crucial for analytical applications.[6][7]

-

High Reaction Efficiency and Favorable Kinetics: The inherent ring strain of the cyclooctyne in DBCO drives the reaction forward, leading to fast reaction kinetics and high yields.[1][8] Reactions can often proceed to completion in a relatively short time, resulting in a high yield of the desired conjugate.[1]

-

Formation of a Stable Covalent Bond: The SPAAC reaction results in the formation of a stable triazole linkage, ensuring that the conjugated molecule remains attached to the antibody under physiological conditions.[7][8] These conjugates are very stable for prolonged storage at 4°C.[6]

-

Mild Reaction Conditions: The conjugation reaction proceeds efficiently under mild, physiological conditions, such as aqueous buffers at room temperature, which helps to preserve the structural integrity and biological activity of the antibody.[9][10]

Quantitative Data for Reaction Optimization

The efficiency of DBCO-mediated antibody conjugation can be influenced by several factors, including the molar ratio of reactants, reaction time, and temperature. The following tables summarize key quantitative data to guide the optimization of your conjugation protocols.

| Parameter | Recommended Value | Notes | Source(s) |

| Molar Excess of DBCO-NHS Ester to Antibody | 20-30 fold | For activation of the antibody. | [6][7][11] |

| Molar Excess of Azide-modified Molecule to DBCO-Antibody | 2-4 fold | For the click chemistry reaction. | [7][9][11] |

| Antibody Concentration for Activation | 1-10 mg/mL | A common starting concentration is around 1 mg/mL. | [6][9][11] |

| DMSO Concentration in Activation Reaction | < 20% | DBCO-NHS ester is typically dissolved in DMSO. | [3][6][9] |

| Optimal pH for NHS Ester Reaction | 7.2 - 8.0 | For reaction with primary amines on the antibody. | [11][12] |

| DBCO Stability on IgG (4°C or -20°C) | ~3-5% loss of reactivity over 4 weeks | DBCO-functionalized antibody can be stored for a limited time. | [1] |

| Reaction Step | Incubation Time | Incubation Temperature | Source(s) |

| Antibody Activation with DBCO-NHS Ester | 30-60 minutes | Room Temperature | [1][6][7] |

| Quenching of DBCO-NHS Ester Reaction | 5-15 minutes | Room Temperature | [3][6][7] |

| Copper-Free Click Reaction (SPAAC) | 2-4 hours to overnight (10-12 hours) | 4°C to Room Temperature | [7][9][11] |

Experimental Protocols

This section provides a detailed, step-by-step guide for a typical DBCO-mediated antibody conjugation experiment, divided into two main parts: antibody activation with a DBCO-NHS ester and the subsequent copper-free click chemistry reaction with an azide-modified molecule.

Part 1: Activation of Antibody with DBCO-NHS Ester

This protocol describes the labeling of primary amine groups (e.g., on lysine residues) of an antibody with a DBCO-NHS ester.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4).[11]

-

DBCO-NHS ester.

-

Anhydrous Dimethylsulfoxide (DMSO).[11]

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).[3][9]

-

Desalting column or other purification system (e.g., spin column, dialysis cassette).[11]

Procedure:

-

Prepare the Antibody Solution: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.[11] If necessary, perform a buffer exchange.

-

Prepare DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[6][9]

-

Antibody Activation: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[6][7] Ensure the final DMSO concentration is below 20%.[6][9]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[6][7]

-

Quench the Reaction: Add the quenching solution to a final concentration of 50-100 mM (for Tris-HCl) or add ~10 µL of 100 mM glycine to neutralize unreacted DBCO-NHS ester.[3][9] Incubate for 15 minutes at room temperature.[3][6]

-

Purify the DBCO-labeled Antibody: Remove the excess, unreacted DBCO-NHS ester and the quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).[7][11]

-

Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-antibody conjugate at 280 nm (for protein concentration) and ~310 nm (for DBCO concentration).[9][11]

Part 2: Copper-Free Click Chemistry Conjugation

This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized molecule.

Materials:

-

Purified DBCO-labeled antibody.

-

Azide-functionalized molecule of interest (e.g., peptide, oligonucleotide, drug).

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Reaction Setup: Mix the DBCO-labeled antibody with a 2-4 fold molar excess of the azide-functionalized molecule in the reaction buffer.[7][9]

-

Incubation: Incubate the reaction mixture. Common incubation conditions are 2-4 hours at room temperature or overnight (10-12 hours) at 4°C.[7][9][11]

-

Purification: Purify the final antibody conjugate to remove unreacted azide-functionalized molecules using a suitable method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis, depending on the properties of the conjugate.[3]

-

Validation: Validate the formation of the conjugate using techniques such as SDS-PAGE, which should show a higher molecular weight band for the conjugate compared to the unconjugated antibody, or mass spectrometry.[9]

Visualizing the Process: Workflows and Mechanisms

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key workflows and chemical principles of DBCO-mediated antibody conjugation.

Figure 1: Experimental workflow for antibody conjugation using DBCO.

Figure 2: The chemical principle of DBCO-azide conjugation (SPAAC).

Figure 3: Comparison of DBCO (SPAAC) with other conjugation chemistries.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. benchchem.com [benchchem.com]

- 4. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. help.lumiprobe.com [help.lumiprobe.com]

- 7. researchgate.net [researchgate.net]

- 8. medium.com [medium.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. broadpharm.com [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for DM1-PEG4-DBCO Antibody-Drug Conjugate (ADC) Synthesis via Click Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. This application note provides a detailed protocol for the synthesis of an ADC using a DM1 payload conjugated to an antibody via a PEG4 linker and dibenzocyclooctyne (DBCO) group. The conjugation is achieved through a copper-free click chemistry reaction, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

The DM1-PEG4-DBCO is a pre-formed drug-linker complex where:

-

DM1 (Mertansine) is a potent microtubule inhibitor that induces cell cycle arrest and apoptosis.

-

PEG4 is a hydrophilic polyethylene glycol spacer that enhances solubility and provides steric separation between the antibody and the drug.

-

DBCO is a strained alkyne that reacts specifically and efficiently with azide groups without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation.[1][2]

This protocol first describes the modification of the antibody to introduce azide functional groups, followed by the SPAAC reaction with this compound.

Data Presentation

The following tables summarize the key quantitative parameters for the conjugation protocol.

Table 1: Recommended Reagent Molar Ratios

| Reaction Step | Reagent | Molar Excess (relative to Antibody) | Notes |

|---|---|---|---|

| Antibody Azide Functionalization | Azido-PEG4-NHS Ester | 10-20 fold | The optimal ratio may need to be determined empirically to achieve the desired degree of labeling. |

| Click Chemistry Conjugation | this compound | 2-4 fold (relative to Azide-Ab) | A slight excess ensures efficient conjugation to the azide-functionalized antibody.[3][4] |

Table 2: Recommended Reaction Conditions

| Step | Parameter | Value | Time |

|---|---|---|---|

| Antibody Azide Functionalization | Temperature | Room Temperature | 30-60 minutes |

| Quenching | Room Temperature | 15 minutes | |

| Click Chemistry Conjugation | Temperature | 4°C | 12-24 hours (overnight) |

| | Temperature | Room Temperature | 2-4 hours |

Experimental Protocols

This protocol is divided into two main parts: the functionalization of the antibody with azide groups and the subsequent conjugation with the this compound drug-linker.

Materials and Reagents:

-

Monoclonal Antibody (mAb) of interest

-

This compound

-

Azido-PEG4-NHS Ester (or similar amine-reactive azide reagent)

-

Phosphate Buffered Saline (PBS), pH 7.4 (amine-free)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

1M Tris-HCl, pH 8.0

-

Zeba™ Spin Desalting Columns (or similar, e.g., SEC/TFF)[5][6]

-

Amicon® Ultra Centrifugal Filter Units (for buffer exchange and concentration)[3]

Part A: Antibody Preparation and Azide Functionalization

This step introduces azide groups onto the antibody by reacting primary amines (e.g., lysine residues) with an NHS-ester functionalized azide reagent.[7][8]

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), they must be removed.[9]

-

Perform a buffer exchange into amine-free PBS (pH 7.4) using a centrifugal filter unit or a desalting column.[3]

-

Adjust the final antibody concentration to 1-5 mg/mL.[7] Determine the precise concentration using A280 absorbance.

-

-

Azide-NHS Ester Reagent Preparation:

-

Labeling Reaction:

-

Quenching:

-

Purification of Azide-Modified Antibody:

-

Remove excess, unreacted Azido-PEG4-NHS Ester and quenching buffer using a spin desalting column.[7] Follow the manufacturer's protocol for column equilibration and sample loading.

-

The purified azide-functionalized antibody is now ready for conjugation.

-

Part B: Conjugation of this compound to Azide-Modified Antibody

This step involves the copper-free click chemistry reaction between the azide groups on the antibody and the DBCO group on the drug-linker.

-

Reaction Setup:

-

Incubation (Click Reaction):

-

Purification of the Final ADC:

-

After incubation, purify the ADC to remove unconjugated this compound and any reaction byproducts.

-

Common purification methods include Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or Tangential Flow Filtration (TFF).[6][11] Desalting columns are also effective for removing small molecules.

-

Part C: ADC Characterization

After purification, it is crucial to characterize the ADC to determine its critical quality attributes.

-

Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a key parameter affecting efficacy and safety.[12]

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate species with different numbers of conjugated drugs, allowing for the calculation of an average DAR.[13][]

-

Reversed-Phase HPLC (RP-HPLC): This method can also be used to determine DAR, often after reducing the ADC to separate heavy and light chains.[15][16]

-

UV-Vis Spectroscopy: A simple estimation of DAR can be made by measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the drug payload.[12]

-

-

Purity and Aggregation:

-

Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the presence of high molecular weight species (aggregates) that may have formed during the conjugation process.[6]

-

Visualizations

Caption: Workflow for ADC synthesis via copper-free click chemistry.

Caption: Mechanism of action for a DM1-based antibody-drug conjugate.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. broadpharm.com [broadpharm.com]

- 3. help.lumiprobe.com [help.lumiprobe.com]

- 4. lifetein.com [lifetein.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. furthlab.xyz [furthlab.xyz]

- 10. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols: A Step-by-Step Guide to DM1-PEG4-DBCO Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the conjugation of DM1-PEG4-DBCO to azide-modified biomolecules, particularly antibodies, for the development of antibody-drug conjugates (ADCs). This process utilizes the principles of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction ideal for bioconjugation.

Introduction

Antibody-drug conjugates (ADCs) are a targeted cancer therapy that combines the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. The linker connecting the antibody and the cytotoxic payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.

This guide focuses on a specific drug-linker conjugate: This compound .

-

DM1 (Mertansine): A potent microtubule inhibitor that induces mitotic arrest and apoptosis in cancer cells.[1][2][3]

-

PEG4: A discrete polyethylene glycol linker with four repeating units. The PEG4 linker enhances the hydrophilicity of the conjugate, which can improve solubility, reduce aggregation, and potentially lead to a better pharmacokinetic profile.[4][5][6]

-

DBCO (Dibenzocyclooctyne): A cyclooctyne that reacts specifically and efficiently with azide-functionalized molecules in a copper-free "click" reaction.[7][8][9] This bioorthogonal reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules like antibodies.[7][8][9]

Principle of this compound Click Chemistry

The core of this methodology is the strain-promoted alkyne-azide cycloaddition (SPAAC). The DBCO group on the this compound molecule possesses significant ring strain, which allows it to react spontaneously with an azide group without the need for a cytotoxic copper catalyst.[8] This reaction forms a stable triazole linkage, covalently attaching the DM1 payload to the azide-modified target molecule.

Below is a diagram illustrating the general workflow for creating an antibody-drug conjugate using this compound.

Caption: General workflow for ADC synthesis using this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the this compound click chemistry protocol.

| Parameter | Recommended Value | Notes | Reference |

| Molar Excess of this compound to Azide-Modified Antibody | 2-4 fold | Higher excess can drive the reaction to completion but may require more rigorous purification. | [7][10] |

| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. | [7] |

| Reaction Temperature | 4°C to Room Temperature (25°C) | Reactions are efficient across this range. 4°C is often used for overnight incubations to maintain protein stability. | [7][8] |

| Reaction Time | 2-12 hours | Can be extended to overnight (16-18 hours) to ensure completion. Reaction progress can be monitored. | [7][8][11] |

| DMSO Concentration in Final Reaction Mixture | < 20% | This compound is often dissolved in DMSO. High concentrations of organic solvents can denature antibodies. | [7][9] |

| Property | Description | Significance | Reference |

| DBCO UV Absorbance | ~310 nm | Allows for monitoring of the DBCO-containing molecule. | [7] |

| DM1 Molar Extinction Coefficient at 252 nm | ~25,930 M⁻¹cm⁻¹ | Used for determining the Drug-to-Antibody Ratio (DAR) via UV-Vis spectroscopy. | |

| Antibody Molar Extinction Coefficient at 280 nm | Varies by antibody (typically ~210,000 M⁻¹cm⁻¹ for IgG) | Used for determining antibody concentration and DAR. |

Experimental Protocols

Protocol 1: Preparation of Azide-Modified Antibody

This protocol assumes the use of an N-hydroxysuccinimide (NHS) ester-based azide linker to modify lysine residues on the antibody.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Azide-PEGn-NHS ester (dissolved in anhydrous DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Desalting columns

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris, perform a buffer exchange into PBS using a desalting column.

-

Adjust the antibody concentration to 1-10 mg/mL.

-

-

Reaction Setup:

-

Calculate the required volume of the Azide-PEGn-NHS ester solution to achieve a 10-20 fold molar excess relative to the antibody.

-

Add the calculated volume of the azide linker solution to the antibody solution while gently vortexing. Ensure the final DMSO concentration is below 20%.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

-

Purification:

-

Remove excess, unreacted azide linker by buffer exchange using a desalting column equilibrated with PBS.

-

The resulting azide-modified antibody is ready for conjugation with this compound.

-

Protocol 2: this compound Click Chemistry Conjugation

Materials:

-

Azide-modified antibody in PBS

-

This compound (dissolved in anhydrous DMSO to a stock concentration of 10 mM)

Procedure:

-

Reagent Preparation:

-

Warm the vial of this compound to room temperature before opening.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

-

Reaction Setup:

-

Incubation:

-

Purification:

-

After incubation, purify the resulting ADC from unreacted this compound and other small molecules. This is typically achieved using size exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:

-

Measure the absorbance of the purified ADC at 280 nm and 252 nm.

-

Calculate the DAR using the molar extinction coefficients of the antibody and DM1.

2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC):

-

Analyze the ADC using an SEC column to determine the percentage of monomeric ADC and identify any high molecular weight aggregates.

3. Confirmation of Conjugation by SDS-PAGE:

-

Run reduced and non-reduced samples of the unconjugated antibody and the ADC on an SDS-PAGE gel. A shift in the molecular weight of the light and/or heavy chains (reduced) or the intact antibody (non-reduced) will confirm conjugation.

4. Hydrophobicity Analysis by Hydrophobic Interaction Chromatography (HIC):

-

HIC can be used to assess the hydrophobicity profile of the ADC and resolve species with different DARs.

Signaling Pathway and Mechanism of Action

Once the ADC binds to its target antigen on a cancer cell and is internalized, the DM1 payload is released to exert its cytotoxic effect. DM1 inhibits cell division by binding to tubulin, a key component of microtubules.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the M-phase and ultimately triggers apoptosis (programmed cell death).

Caption: Mechanism of action for a DM1-based ADC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. purepeg.com [purepeg.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. interchim.fr [interchim.fr]

- 9. broadpharm.com [broadpharm.com]

- 10. help.lumiprobe.com [help.lumiprobe.com]

- 11. glenresearch.com [glenresearch.com]

Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of DM1-PEG4-DBCO ADCs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it significantly influences its efficacy, safety, and pharmacokinetic profile.[1][2] An inconsistent DAR can lead to variability in clinical outcomes. Therefore, accurate and robust analytical methods for DAR determination are essential during ADC development and manufacturing.

This document provides detailed application notes and protocols for calculating the DAR of ADCs constructed with the cytotoxic agent DM1, a PEG4 linker, and a DBCO moiety for conjugation (DM1-PEG4-DBCO). The protocols described herein cover three widely used analytical techniques: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).

This compound is a drug-linker conjugate where the potent microtubule inhibitor DM1 is attached to a DBCO (dibenzocyclooctyne) group via a PEG4 (polyethylene glycol) linker.[3][4][5] The DBCO group facilitates a copper-free click chemistry reaction (strain-promoted alkyne-azide cycloaddition or SPAAC) with an azide-modified antibody.[3][6]

Key Analytical Techniques for DAR Determination

The determination of the average DAR and the distribution of drug-loaded species are crucial for the characterization of ADCs. The three primary techniques for this purpose are:

-

UV-Vis Spectroscopy: A straightforward and rapid method that relies on the distinct absorbance properties of the antibody and the cytotoxic drug.[][8][9]

-

Hydrophobic Interaction Chromatography (HIC): A chromatographic technique that separates ADC species based on their hydrophobicity. The addition of the hydrophobic DM1 payload increases the retention time of the ADC on the HIC column, allowing for the resolution of species with different numbers of conjugated drugs.[][10][11]

-

Mass Spectrometry (MS): A powerful technique that provides detailed information on the mass of the intact ADC, allowing for the direct determination of the number of conjugated drug-linkers and the distribution of different species.[1][12][13][14]

Quantitative Data Summary

Accurate DAR calculation relies on precise knowledge of the molar extinction coefficients of the antibody and the drug-linker. The following tables provide a summary of the necessary quantitative data.

| Parameter | Wavelength (nm) | Value | Reference |

| Molar Extinction Coefficient of DM1 (ε_Drug_) | 252 | 26,355 M⁻¹cm⁻¹ | [15] |

| 280 | 5,230 M⁻¹cm⁻¹ | [15][16] | |

| Molar Extinction Coefficient of a typical IgG (ε_Ab) | 280 | 210,000 M⁻¹cm⁻¹ | [17][18][19] |

Note: The extinction coefficient of a specific antibody can be calculated based on its amino acid sequence.[17][20] For the most accurate DAR determination, it is recommended to experimentally determine the extinction coefficient of the specific monoclonal antibody being used.

Experimental Protocols

Protocol 1: DAR Calculation using UV-Vis Spectroscopy

This method is based on the Beer-Lambert law and is suitable for a quick estimation of the average DAR.[][8]

Principle: The absorbance of the ADC solution is measured at two wavelengths: 280 nm, where both the antibody and DM1 absorb, and 252 nm, where DM1 has a much stronger absorbance compared to the antibody. By solving a set of simultaneous equations, the concentrations of the antibody and the drug can be determined, and from these, the average DAR can be calculated.

Materials:

-

Purified this compound ADC sample

-

Conjugation buffer (e.g., PBS)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a solution of the purified ADC in a suitable buffer (e.g., PBS). The concentration should be such that the absorbance at 280 nm falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Use the same buffer to zero the spectrophotometer (as a blank).

-

Measure the absorbance of the ADC solution at 280 nm (A₂₈₀) and 252 nm (A₂₅₂).

-

Calculate the concentration of the antibody ([Ab]) and the drug ([Drug]) using the following equations derived from the Beer-Lambert law:

-

A₂₈₀ = ε_Ab,280_ * [Ab] + ε_Drug,280_ * [Drug]

-

A₂₅₂ = ε_Ab,252_ * [Ab] + ε_Drug,252_ * [Drug]

To simplify, a correction factor (CF) can be used:

CF = ε_Drug,280_ / ε_Drug,252_

[Ab] (M) = (A₂₈₀ - CF * A₂₅₂) / (ε_Ab,280_ - CF * ε_Ab,252_)

[Drug] (M) = (A₂₅₂ - ε_Ab,252_ * [Ab]) / ε_Drug,252_

-

-

Calculate the average DAR:

DAR = [Drug] / [Ab]

Note: The extinction coefficient of the antibody at 252 nm (ε_Ab,252_) also needs to be known or determined.

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their surface hydrophobicity and is a reference method for DAR determination of cysteine-linked ADCs.[11]

Principle: The conjugation of the hydrophobic this compound linker to the antibody increases its overall hydrophobicity. In HIC, a high salt concentration mobile phase promotes the interaction of the ADC with the hydrophobic stationary phase. A decreasing salt gradient is then used to elute the ADC species, with more hydrophobic (higher DAR) species eluting later.[10] The weighted average DAR is calculated from the relative peak areas of the different drug-loaded species.[]

Materials:

-

Purified this compound ADC sample

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC or UPLC system with a UV detector

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample onto the column.

-

Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

-

Monitor the elution profile at 280 nm.

-

Identify the peaks corresponding to the unconjugated antibody (DAR=0) and the different drug-loaded species (DAR=1, 2, 3, etc.). The peak for the unconjugated antibody will elute first, followed by peaks for ADCs with increasing DAR values.

-

Integrate the peak area for each species.

-

Calculate the weighted average DAR using the following formula:

DAR = Σ (Peak Area_i_ * DAR_i_) / Σ (Peak Area_i_)

where Peak Area_i_ is the area of the peak corresponding to the species with a DAR of DAR_i_.

Protocol 3: DAR Analysis by Mass Spectrometry (MS)

LC-MS provides a comprehensive analysis of the ADC, including the average DAR and the distribution of different drug-loaded species.[1][12]

Principle: The ADC sample is introduced into a mass spectrometer, typically after separation by liquid chromatography (LC). The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact ADC molecules. Deconvolution of the resulting mass spectrum yields the molecular weights of the different species present in the sample. By comparing the mass of the unconjugated antibody with the masses of the drug-conjugated species, the number of attached drug-linkers can be determined for each peak, and the average DAR can be calculated.[13][14]

Materials:

-

Purified this compound ADC sample

-

LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)

-

Reversed-phase (RP) or size-exclusion (SEC) column suitable for protein analysis

-

Mobile phases appropriate for the chosen LC method (e.g., water and acetonitrile with formic acid for RP-LC)

-

Deconvolution software

Procedure:

-

Separate the ADC species using an appropriate LC method. For intact mass analysis, desalting using a short RP column is common.

-

Introduce the eluent into the mass spectrometer.

-

Acquire the mass spectra of the intact ADC species.

-

Process the raw data using a deconvolution algorithm to obtain the zero-charge mass spectrum.

-

Identify the mass peaks corresponding to the unconjugated antibody and the various drug-loaded species. The mass difference between adjacent peaks should correspond to the mass of the this compound linker.

-

Determine the relative abundance of each species from the peak intensities in the deconvoluted spectrum.

-

Calculate the weighted average DAR:

DAR = Σ (Intensity_i_ * DAR_i_) / Σ (Intensity_i_)

where Intensity_i_ is the intensity of the peak corresponding to the species with a DAR of DAR_i_.

Visualizations

References

- 1. agilent.com [agilent.com]

- 2. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 8. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 10. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]

- 11. agilent.com [agilent.com]

- 12. lcms.cz [lcms.cz]

- 13. waters.com [waters.com]

- 14. sciex.com [sciex.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Maytansinoid-BODIPY Conjugates: Application to Microscale Determination of Drug Extinction Coefficients and for Quantification of Maytansinoid Analytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Extinction Coefficient Determination of Proteins [biosyn.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Comparison between the Theoretical and Experimental Extinction Coefficient of a Monoclonal Antibody Product [journal11.magtechjournal.com]

Characterization of DM1-PEG4-DBCO Antibody-Drug Conjugates by Mass Spectrometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed to deliver potent cytotoxic agents, such as the maytansinoid derivative DM1, directly to cancer cells. The specificity of a monoclonal antibody (mAb) is combined with the cell-killing power of a small molecule drug, connected by a chemical linker. The characterization of these complex biomolecules is critical to ensure their safety and efficacy. Mass spectrometry (MS) has become an indispensable tool for the detailed structural elucidation of ADCs, providing information on the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, and the specific sites of conjugation.

This application note provides detailed protocols for the characterization of a DM1-PEG4-DBCO conjugate linked to an antibody via lysine residues. The this compound is a drug-linker conjugate that allows for the attachment of the DM1 payload to an antibody.[1] The DBCO (dibenzocyclooctyne) group can react with an azide-modified antibody in a copper-free click chemistry reaction, or the entire conjugate can be functionalized to react with primary amines on the antibody, such as the epsilon-amino group of lysine residues. The latter results in a heterogeneous mixture of ADC species, which requires careful characterization.[2]

We describe two complementary mass spectrometry-based workflows: intact mass analysis for the determination of the average DAR and drug-load distribution, and peptide mapping for the identification of specific conjugation sites.

Experimental Workflows

Intact Mass Analysis Workflow

Caption: Workflow for intact mass analysis of this compound ADCs.

Peptide Mapping Workflow

Caption: Workflow for peptide mapping analysis of this compound ADCs.

Quantitative Data Summary

The following table summarizes the expected mass shifts and representative data obtained from the intact mass analysis of a this compound conjugated to a typical IgG1 monoclonal antibody (e.g., Trastuzumab, with an approximate mass of 148 kDa).

| Parameter | Value | Reference/Note |

| Monoclonal Antibody (IgG1) Mass | ~148,000 Da | Varies depending on the specific antibody and its glycosylation pattern. |

| This compound Linker-Payload Mass | 1272.9 Da | [3] |

| Mass Shift per Conjugation | +1272.9 Da | Theoretical mass increase upon conjugation to a lysine residue. |

Table 1: Theoretical and Observed Masses for an Intact this compound ADC

| Drug Load (Number of this compound) | Theoretical Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |

| 0 (Unconjugated mAb) | 148,000.0 | 148,001.2 | 5.2 |

| 1 | 149,272.9 | 149,274.3 | 12.5 |

| 2 | 150,545.8 | 150,547.1 | 23.8 |

| 3 | 151,818.7 | 151,820.5 | 28.1 |

| 4 | 153,091.6 | 153,093.3 | 19.3 |

| 5 | 154,364.5 | 154,366.8 | 8.7 |

| 6 | 155,637.4 | 155,639.1 | 2.4 |

| Average DAR | 3.2 | 3.2 |

Note: The observed masses and relative abundances are representative and will vary depending on the specific antibody, conjugation reaction conditions, and purification process.

Experimental Protocols

Protocol 1: Intact Mass Analysis

This protocol is designed to determine the average DAR and the distribution of different drug-loaded species.

1. Sample Preparation: a. Deglycosylation (Optional): To simplify the mass spectrum, the ADC can be deglycosylated. To 25 µg of the ADC (at 1 mg/mL), add 1 µL of PNGase F (500 units/µL) and incubate at 37°C for 3 hours.[4] b. Desalting/Buffer Exchange: Prior to MS analysis, non-volatile salts must be removed. This can be achieved using a desalting column or by buffer exchange into a volatile buffer such as 150 mM ammonium acetate.[5]

2. LC-MS Method: a. Liquid Chromatography (LC): i. Column: A size-exclusion column (e.g., MAbPac SEC-1) or a reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S). ii. Mobile Phase A: 0.1% Formic Acid in Water. iii. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. iv. Gradient: A shallow gradient suitable for separating large proteins, for example, 25-85% B over 8 minutes.[4] v. Flow Rate: 0.3-0.4 mL/min. vi. Column Temperature: 50-80°C. b. Mass Spectrometry (MS): i. Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap. ii. Ionization Mode: Positive Electrospray Ionization (ESI). iii. Mass Range: m/z 1000-4000. iv. Capillary Voltage: 3-4 kV. v. Desolvation Temperature: 300-350°C.

3. Data Analysis: a. The raw mass spectrum, which contains a series of multiply charged ions for each ADC species, is deconvoluted using software such as MaxEnt1 or BioPharma Finder to obtain the zero-charge mass spectrum. b. The deconvoluted spectrum will show a distribution of peaks, each corresponding to the antibody with a different number of conjugated this compound molecules. c. The average DAR is calculated by taking the weighted average of the peak intensities in the deconvoluted spectrum.

Protocol 2: Peptide Mapping for Conjugation Site Identification

This protocol is used to identify the specific lysine residues on the antibody that are conjugated to the this compound.

1. Sample Preparation: a. Denaturation, Reduction, and Alkylation: i. To 50 µg of the ADC, add a denaturation buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.0). ii. Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.[6] iii. Cool the sample to room temperature and add Iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes to alkylate the free cysteines.[6] b. Buffer Exchange: Remove the urea and other reagents by buffer exchange into a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0). c. Proteolytic Digestion: i. Add a protease such as trypsin at an enzyme-to-substrate ratio of 1:20 (w/w). ii. Incubate at 37°C for 12-18 hours. iii. Quench the digestion by adding formic acid to a final concentration of 0.1%.

2. LC-MS/MS Method: a. Liquid Chromatography (LC): i. Column: A reversed-phase C18 column suitable for peptide separations (e.g., 75 µm x 150 mm, 3 µm particle size).[6] ii. Mobile Phase A: 0.1% Formic Acid in Water. iii. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. iv. Gradient: A gradient suitable for separating a complex peptide mixture, for example, 5-60% B over 60 minutes.[6] v. Flow Rate: 300 nL/min for nanoLC.[6] b. Mass Spectrometry (MS/MS): i. Instrument: A high-resolution mass spectrometer capable of data-dependent acquisition (DDA) or data-independent acquisition (DIA). ii. Ionization Mode: Positive ESI. iii. MS1 Scan Range: m/z 350-1500. iv. MS/MS: In DDA mode, the top 10-20 most intense precursor ions from the MS1 scan are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

3. Data Analysis: a. The acquired MS/MS spectra are searched against a protein database containing the sequence of the monoclonal antibody using software such as ProteinPilot, Mascot, or Sequest. b. The search parameters must include a variable modification on lysine corresponding to the mass of the this compound (1272.9 Da). c. The software will identify peptides that have been modified with the this compound, thereby localizing the conjugation to specific lysine residues. The MS/MS spectra of the modified peptides should be manually inspected to confirm the site of modification. The fragmentation of the PEG linker may result in a characteristic pattern of neutral losses of ethylene glycol units (44 Da).

Conclusion